molecular formula C11H16N4O2 B15184215 1H-Purine-2,6-dione, 3,7-dihydro-3-(2,2-dimethylpropyl)-1-methyl- CAS No. 132560-04-4

1H-Purine-2,6-dione, 3,7-dihydro-3-(2,2-dimethylpropyl)-1-methyl-

Cat. No.: B15184215
CAS No.: 132560-04-4
M. Wt: 236.27 g/mol
InChI Key: DAEMLJFQJOQHQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Purine-2,6-dione, 3,7-dihydro-3-(2,2-dimethylpropyl)-1-methyl- is a chemical compound known for its unique structure and properties. This compound belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. Purines are significant in various biological processes, including the formation of nucleotides, which are the building blocks of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-3-(2,2-dimethylpropyl)-1-methyl- typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the 2,2-dimethylpropyl and methyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product’s yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes purification steps, such as crystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1H-Purine-2,6-dione, 3,7-dihydro-3-(2,2-dimethylpropyl)-1-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the compound’s functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction’s outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

1H-Purine-2,6-dione, 3,7-dihydro-3-(2,2-dimethylpropyl)-1-methyl- has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It plays a role in studying purine metabolism and its related pathways.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role in drug development.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which 1H-Purine-2,6-dione, 3,7-dihydro-3-(2,2-dimethylpropyl)-1-methyl- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant effects.

    Theobromine: Found in chocolate, similar in structure to caffeine.

    Theophylline: Used in medicine for respiratory diseases.

Uniqueness

1H-Purine-2,6-dione, 3,7-dihydro-3-(2,2-dimethylpropyl)-1-methyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

CAS No.

132560-04-4

Molecular Formula

C11H16N4O2

Molecular Weight

236.27 g/mol

IUPAC Name

3-(2,2-dimethylpropyl)-1-methyl-7H-purine-2,6-dione

InChI

InChI=1S/C11H16N4O2/c1-11(2,3)5-15-8-7(12-6-13-8)9(16)14(4)10(15)17/h6H,5H2,1-4H3,(H,12,13)

InChI Key

DAEMLJFQJOQHQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CN1C2=C(C(=O)N(C1=O)C)NC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.